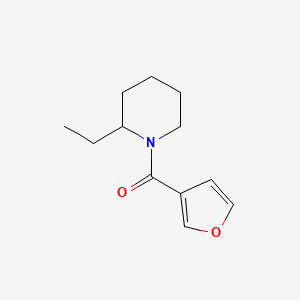
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone, also known as EPM or Ethylphenidate, is a psychoactive compound that belongs to the class of substituted phenethylamines. It is a derivative of methylphenidate, commonly known as Ritalin, which is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPM has been studied for its potential use in the treatment of ADHD and other cognitive disorders, as well as its use as a research chemical.
Mechanism of Action
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased focus, attention, and motivation, which are beneficial for individuals with ADHD and other cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have similar effects to methylphenidate, including increased heart rate, blood pressure, and body temperature. It also has the potential to cause euphoria, anxiety, and insomnia, which are common side effects of stimulant drugs.
Advantages and Limitations for Lab Experiments
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone has several advantages for use in lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful for studying the effects of these neurotransmitters on behavior and cognition. However, its potential for abuse and addiction, as well as its limited availability, are significant limitations for its use in research.
Future Directions
There are several potential future directions for research on (2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone, including its use as a potential treatment for ADHD and other cognitive disorders, its use as a research chemical for studying the effects of dopamine and norepinephrine on behavior and cognition, and its potential for the development of new drugs with similar mechanisms of action. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic use.
Synthesis Methods
The synthesis of (2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone involves the reaction of 2-ethylpiperidine with furfural in the presence of acetic acid and hydrogen chloride. The resulting product is then purified using various methods, including column chromatography and recrystallization.
Scientific Research Applications
(2-Ethylpiperidin-1-yl)-(furan-3-yl)methanone has been studied for its potential use as a research chemical in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have similar effects to methylphenidate, including increased dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of ADHD and other cognitive disorders.
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-11-5-3-4-7-13(11)12(14)10-6-8-15-9-10/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBWVZDLXGOXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
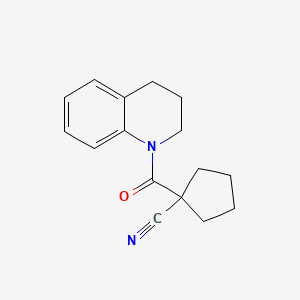

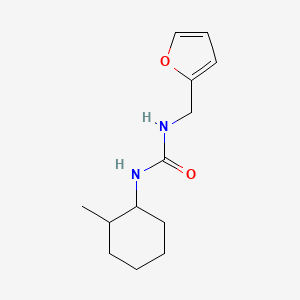
![1-Methyl-1-[(4-methylphenyl)methyl]-3-pyridin-3-ylurea](/img/structure/B7508502.png)
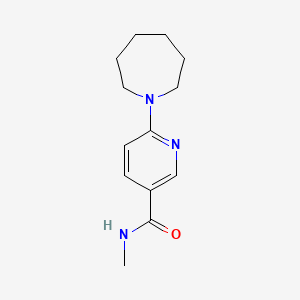
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
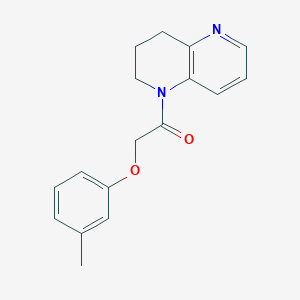
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
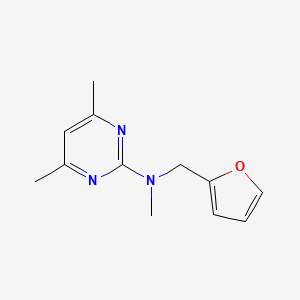

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)


